Fmoc-DfF-Phe serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the attachment of the amino acid to a resin during peptide chain elongation and can be selectively cleaved for further chain growth.
DfF-Phe incorporation into peptides offers several advantages:
These properties make Fmoc-DfF-Phe useful for studying structure-function relationships in peptides and engineering peptides with improved stability or specific binding affinities.
Fmoc-DfF-Phe can be introduced into proteins to probe the effects of fluorination on protein folding, stability, and function. The strategic placement of DfF-Phe can provide insights into:
Fmoc-3,4-difluoro-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. The full IUPAC name is (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C24H19F2NO4. This compound is notable for its unique properties that arise from the incorporation of fluorine, which can influence molecular interactions and physical characteristics significantly .
Fmoc-Dfp-OH itself doesn't have a known biological function. Its primary purpose is to introduce fluorine atoms into peptides during synthesis. The incorporated fluorine can potentially:
The chemical behavior of Fmoc-3,4-difluoro-L-phenylalanine is influenced by its structural features. The fluorinated aromatic ring can participate in various reactions typical of aromatic compounds, such as electrophilic substitution. Additionally, the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under specific conditions, facilitating its use in peptide synthesis. The compound can also engage in hydrogen bonding and π-π stacking interactions due to its aromatic nature, which are critical in self-assembly processes .
Fmoc-3,4-difluoro-L-phenylalanine exhibits interesting biological activities, particularly in the context of peptide synthesis and hydrogel formation. Studies have shown that fluorination can enhance the self-assembly properties of peptides derived from this amino acid, leading to the formation of stable hydrogels with potential applications in drug delivery and tissue engineering . The unique electron-withdrawing nature of fluorine may also influence the biological activity of peptides synthesized using this compound, potentially altering their interaction with biological targets.
The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves several steps:
Fmoc-3,4-difluoro-L-phenylalanine has several notable applications:
Research on Fmoc-3,4-difluoro-L-phenylalanine has focused on its interactions within peptide systems. Studies indicate that the presence of fluorine affects self-assembly kinetics and morphology when incorporated into peptide sequences. This modification leads to enhanced viscoelastic properties in hydrogels formed from these peptides compared to their non-fluorinated counterparts . Molecular dynamics simulations have also been employed to study how variations in fluorination influence molecular packing and stability .
Fmoc-3,4-difluoro-L-phenylalanine shares similarities with other fluorinated phenylalanine derivatives but stands out due to its specific substitution pattern. Here are some comparable compounds:
The unique positioning of fluorines in Fmoc-3,4-difluoro-L-phenylalanine results in distinct physical properties and self-assembly characteristics compared to these other derivatives. This specificity contributes to its applications in materials science and biochemistry .
Fmoc-3,4-difluoro-L-phenylalanine is chemically designated as (2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₂₄H₁₉F₂NO₄ and a molecular weight of 423.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group attached to the α-amino group of 3,4-difluoro-L-phenylalanine.
Property | Value | Source |
---|---|---|
IUPAC Name | (2S)-3-(3,4-difluorophenyl)... | |
Molecular Formula | C₂₄H₁₉F₂NO₄ | |
Molecular Weight | 423.4 g/mol | |
CAS Number | 198560-43-9 |
The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects, altering the compound’s physical and chemical behavior compared to non-fluorinated analogs.
Single-crystal X-ray diffraction studies reveal that Fmoc-3,4-difluoro-L-phenylalanine crystallizes in the monoclinic space group P2₁ with lattice parameters a = 13.1570 Å, b = 4.9083 Å, and c = 16.1242 Å. Key structural features include:
Structural Feature | Description | Source |
---|---|---|
Space Group | P2₁ | |
Lattice Parameters | a=13.1570 Å, b=4.9083 Å, c=16.1242 Å | |
Interactions | N–H···O and π–π stacking |
Conformational isomerism is limited due to the rigid Fmoc group and fluorinated phenyl ring, which restrict rotational freedom.
The compound exists in the L-configuration (2S), with the chiral center located at the α-carbon of the propanoic acid backbone. The fluorine substituents at the 3- and 4-positions of the phenyl ring enhance steric hindrance, potentially stabilizing the chiral center against racemization. However, specific studies on racemization kinetics are limited, though fluorination is known to decrease nucleophilic attack at the α-carbon in other amino acid derivatives.
Stereochemical Property | Detail | Source |
---|---|---|
Configuration | L (2S) | |
Chiral Center Stability | Enhanced by fluorine steric effects |
Fmoc-3,4-difluoro-L-phenylalanine exhibits distinct properties compared to non-fluorinated Fmoc-Phe (C₂₄H₂₁NO₄, MW: 387.4 g/mol).
Property | Fmoc-3,4-difluoro-L-phenylalanine | Fmoc-Phe | |
---|---|---|---|
Swelling Ratio (Ws/Wd) | 262 | 525 | |
Density | ~0.93–0.94 g/mL | 0.93–0.94 g/mL | |
Hydrophobicity | Increased | Baseline | |
Self-Assembly Behavior | Needle-like crystals | Fibrillary |
Fluorination reduces water absorption and enhances fibrous matrix rigidity, as observed in hydrogel studies. The electron-withdrawing fluorine atoms also strengthen π–π interactions between aromatic rings.